molecular formula C16H24N6O2S B5624595 1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5624595
M. Wt: 364.5 g/mol
InChI Key: CYYJUUFEVUHDFL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by complex molecular structures involving heterocyclic moieties like pyrazole, triazole, and piperidine. These structures often exhibit significant biological activities, which makes them of interest in various fields of chemistry and pharmacology. Although there is no specific study on this compound, similar structures have been synthesized and studied for their potential biological importance (Thimmegowda et al., 2009).

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic compounds and incorporating various functional groups through reactions like condensation, cyclization, and substitution. For instance, the synthesis of a related compound involved the condensation of specific intermediates in the presence of anhydrous powdered potassium carbonate (Thimmegowda et al., 2009).

Molecular Structure Analysis

Compounds in this category often crystallize in specific space groups and exhibit certain cell parameters, indicative of their complex molecular geometry. The molecular structure is further characterized by intermolecular hydrogen bonds and specific conformations of the rings, like the chair conformation for piperidine rings (Thimmegowda et al., 2009).

properties

IUPAC Name

1-cyclopropylsulfonyl-4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-2-22-15(12-20-9-3-8-17-20)18-19-16(22)13-6-10-21(11-7-13)25(23,24)14-4-5-14/h3,8-9,13-14H,2,4-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJUUFEVUHDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)S(=O)(=O)C3CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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